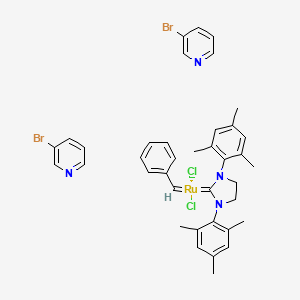

Grubbs Catalyst 3rd Generation

CAS No.:

Cat. No.: VC13574693

Molecular Formula: C38H40Br2Cl2N4Ru

Molecular Weight: 884.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C38H40Br2Cl2N4Ru |

|---|---|

| Molecular Weight | 884.5 g/mol |

| IUPAC Name | benzylidene-[1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-dichlororuthenium;3-bromopyridine |

| Standard InChI | InChI=1S/C21H26N2.C7H6.2C5H4BrN.2ClH.Ru/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-7-5-3-2-4-6-7;2*6-5-2-1-3-7-4-5;;;/h9-12H,7-8H2,1-6H3;1-6H;2*1-4H;2*1H;/q;;;;;;+2/p-2 |

| Standard InChI Key | YDOACSUCKSODBO-UHFFFAOYSA-L |

| SMILES | CC1=CC(=C(C(=C1)C)N2CCN(C2=[Ru](=CC3=CC=CC=C3)(Cl)Cl)C4=C(C=C(C=C4C)C)C)C.C1=CC(=CN=C1)Br.C1=CC(=CN=C1)Br |

| Canonical SMILES | CC1=CC(=C(C(=C1)C)N2CCN(C2=[Ru](=CC3=CC=CC=C3)(Cl)Cl)C4=C(C=C(C=C4C)C)C)C.C1=CC(=CN=C1)Br.C1=CC(=CN=C1)Br |

Introduction

Structural Evolution and Catalytic Architecture

Molecular Composition and Ligand Design

The third-generation Grubbs catalyst (C<sub>46</sub>H<sub>51</sub>Cl<sub>2</sub>N<sub>3</sub>PRu) builds upon its predecessors through strategic ligand substitution. Replacing one tricyclohexylphosphine (PCy<sub>3</sub>) ligand from the first-generation catalyst with a sterically demanding N-heterocyclic carbene (SIMes) enhances σ-donation while maintaining π-acceptance capabilities . The critical innovation lies in the 3-bromopyridine ligand, which lowers the activation energy for phosphine dissociation during the initiation phase . X-ray crystallography reveals a distorted square pyramidal geometry with the benzylidene ligand occupying the apical position, while <sup>31</sup>P NMR spectroscopy confirms rapid ligand exchange dynamics between bis- and mono-pyridyl forms (K ≈ 0.001 M) .

Electronic Configuration and Spectroscopic Signatures

UV-vis spectroscopy identifies a metal-to-ligand charge transfer (MLCT) band at 452 nm (ε = 590 M<sup>−1</sup>cm<sup>−1</sup>), blue-shifted compared to earlier generations due to increased Ru=C bond stability . This electronic configuration facilitates faster initiation kinetics while maintaining catalyst longevity. Cyclic voltammetry studies reveal a Ru<sup>II</sup>/Ru<sup>III</sup> oxidation potential at +0.83 V vs. Fc/Fc<sup>+</sup>, indicating moderate electrophilicity crucial for olefin metathesis .

Table 1: Comparative Properties of Grubbs Catalyst Generations

| Property | G-I | G-II | G-III |

|---|---|---|---|

| Ligand Set | 2 PCy<sub>3</sub> | PCy<sub>3</sub> + SIMes | SIMes + 3-BrPy |

| MLCT λ<sub>max</sub> (nm) | 478 | 465 | 452 |

| Initiation t<sub>1/2</sub> | 120 min | 45 min | 8.7 min |

| Functional Group Tolerance | Moderate | High | Very High |

| PDI in ROMP | 1.4–2.1 | 1.2–1.8 | 1.05–1.2 |

Initiation Kinetics and Mechanistic Insights

Convergent Pathways in Catalyst Activation

Stopped-flow UV-vis studies at 5°C in anhydrous toluene reveal a biphasic initiation mechanism for G-III. The dominant pathway involves rapid equilibrium between bis-pyridyl (1) and mono-pyridyl (2) forms (K = [2][Py]/[1] ≈ 0.001 M), followed by rate-determining ethylene coordination . Second-order kinetics (k<sub>2</sub> = 1.7 × 10<sup>−3</sup> M<sup>−1</sup>s<sup>−1</sup>) govern the associative pathway, while the dissociative route exhibits first-order behavior (k<sub>1</sub> = 2.3 × 10<sup>−4</sup> s<sup>−1</sup>) . These pathways converge at a common alkene complex intermediate prior to metallacyclobutane formation.

Oxidative Degradation and Stability Considerations

Air exposure introduces competing oxidation pathways, with trace metal impurities catalyzing benzaldehyde formation at rates up to 3.2 × 10<sup>−2</sup> s<sup>−1</sup> . This necessitates strict anaerobic conditions for reproducible kinetics. Post-hydrogenation of polymers synthesized via G-III increases thermal stability, with T<sub>5%</sub> degradation temperatures improving from 218°C to 285°C for saturated polynorbornadienes .

Synthetic Applications in Polymer Chemistry

Controlled Living ROMP of Functional Monomers

G-III enables direct polymerization of half-ester norbornadiene monomers (e.g., 12–16) without carboxyl protection, achieving >90% conversion in THF within 2 hours . Molecular weights (M<sub>n</sub>) correlate linearly with monomer-to-catalyst ratios (Đ = 1.07–1.15), enabling precise synthesis of amphiphilic polymers. Comparative studies show PDI reduction from 1.9 with G-II to 1.2 with G-III under identical conditions .

Cyclopolymerization of α,ω-Diynes

1,6-Heptadiyne monomers undergo metathesis cyclopolymerization with G-III at −30°C, yielding polyacetylenes with exclusive 5-membered rings (α-addition). Kinetic control via low-temperature operation (k<sub>p</sub>/k<sub>i</sub> ≈ 150) suppresses chain-transfer reactions, enabling living polymerization up to DP<sub>n</sub> = 300 . Bulky substituents like tris(4-tert-butylphenyl)methyl enhance reactivity through Thorpe-Ingold effects, achieving 92% conversion in 1 hour versus 68% for linear analogs .

Table 2: Performance of G-III in Representative Polymerizations

| Monomer Type | Temp (°C) | Time (h) | M<sub>n</sub> (kDa) | Đ | Application |

|---|---|---|---|---|---|

| Norbornadiene half-ester | 25 | 2 | 45.2 | 1.12 | Proton-exchange membranes |

| 1,6-Heptadiyne | −30 | 4 | 112.4 | 1.08 | Conductive films |

| 1,8-Nonadiyne | 40 | 6 | 78.9 | 1.21 | Gas separation membranes |

Advanced Material Architectures Enabled by G-III

Block Copolymers via Sequential Monomer Addition

The living nature of G-III-mediated ROMP permits synthesis of ABA triblock copolymers with M<sub>n</sub> = 85 kDa (Đ = 1.09). A representative system combines hydrophobic norbornene blocks (M<sub>n</sub> = 30 kDa) with central hydrophilic segments containing pendant carboxyl groups . Small-angle X-ray scattering (SAXS) reveals microphase separation with domain spacing of 22.3 nm.

Dendronized Polymers and Nanostructures

G-III polymerizes dendron-bearing norbornadienes (MW ≈ 1.2 kDa per repeat unit) to yield cylindrical brushes with persistence lengths of 48 nm. Cryo-TEM imaging shows spontaneous self-assembly into 2D hexagonal lattices (a = 8.7 nm) upon solvent evaporation .

Challenges and Future Directions

While G-III represents a significant advancement, limitations persist. Oxygen sensitivity requires stringent glovebox conditions, increasing operational complexity . Ongoing research focuses on:

-

Developing air-stable derivatives through fluorinated aryloxide ligands

-

Expanding β-selective cyclopolymerization using Z-selective catalysts

-

Integrating flow chemistry for continuous polymer production

The convergence of catalyst design and monomer engineering positions G-III as a cornerstone in next-generation polymer synthesis, with potential breakthroughs in energy storage, biomedicine, and smart materials.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume